molecular formula C12H14N4O B171785 6-Amino-8-morpholino-1,7-naphthyridine CAS No. 106309-54-0

6-Amino-8-morpholino-1,7-naphthyridine

Cat. No. B171785
M. Wt: 230.27 g/mol
InChI Key: XQBBGCGBMPUUDK-UHFFFAOYSA-N
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Patent
US04659710

Procedure details

To a mixture of 800 mg of 6-amino-8-bromo-1,7-naphthyridine and 3.12 g of morpholine, 40 ml of methanol was added. The resultant mixture was refluxed for 13 hours. After the reaction, methanol was distilled off under reduced pressure and chloroform was added to the residue. After washing the chloroform solution with water, it was dried with anhydrous magnesium sulfate. Chloroform was distilled off under reduced pressure and a small amount of acetone was added to the residue to dissolve same. Hexane was then added to the residue, followed by removal of insoluble matter by filtration. The filtrate was concentrated and the residue was recrystallized from a mixed solvent of chloroform and hexane, thereby obtaining 500 mg of 6-amino-8-morpholino-1,7-naphthyridine (Compound No. 3) as yellowish crystals (yield: 60.9%).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10](Br)[N:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2.[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1>CO>[NH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([N:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)[N:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
NC=1C=C2C=CC=NC2=C(N1)Br
Name
Quantity
3.12 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DISTILLATION
Type
DISTILLATION
Details
was distilled off under reduced pressure and chloroform
ADDITION
Type
ADDITION
Details
was added to the residue
WASH
Type
WASH
Details
After washing the chloroform solution with water, it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Chloroform was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
a small amount of acetone was added to the residue
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve same
ADDITION
Type
ADDITION
Details
Hexane was then added to the residue
CUSTOM
Type
CUSTOM
Details
followed by removal of insoluble matter by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from a mixed solvent of chloroform and hexane

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C=CC=NC2=C(N1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 60.9%
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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